4-((叔丁基二甲基甲硅烷基)氧基)丁-1-胺

描述

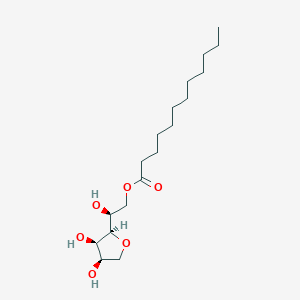

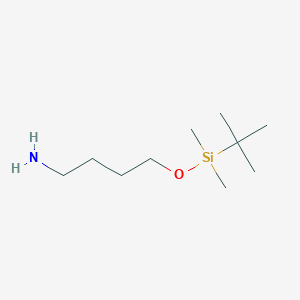

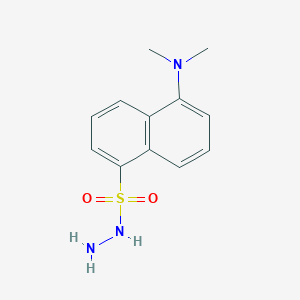

The compound "4-((Tert-butyldimethylsilyl)oxy)butan-1-amine" is a chemical species that is part of a broader class of organosilicon compounds known as silyl ethers and amines. These compounds are often used in organic synthesis as protecting groups for amines or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tertiary amines, including those protected with tert-butyldimethylsilyl groups, can be achieved through various methods. One approach involves the use of tert-butanesulfinamide as a chiral amine reagent, which allows for the asymmetric synthesis of a wide range of amine structures from simple starting materials . The process typically involves condensation with a carbonyl compound, nucleophile addition, and cleavage of the tert-butanesulfinyl group . Another method includes the metalation of amines with dimethylzinc, leading to various coupling reactions and the formation of silyl amines .

Molecular Structure Analysis

The molecular structure of silyl amines is characterized by the presence of a silicon atom bonded to alkyl groups and an amino group. The tert-butyldimethylsilyl group is a common silyl protecting group that stabilizes the amine through steric hindrance and electronic effects. The metalation of these amines can lead to complex structures with zinc, as demonstrated in the synthesis of colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide .

Chemical Reactions Analysis

Silyl amines can participate in various chemical reactions. For instance, they can undergo oxidative α-cyanation when catalyzed by gold complexes, affording α-aminonitriles . They can also be involved in [4 + 2] cycloaddition reactions, as seen with 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, leading to the formation of cyclohexenone derivatives . Additionally, the generation of 1-azapentadienyl anion from N-(tert-butyldimethylsilyl)-3-buten-1-amine through allylic deprotonation has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of silyl amines like "4-((Tert-butyldimethylsilyl)oxy)butan-1-amine" are influenced by the silyl protecting group. These compounds are generally stable to chromatography, basic and hydrolytic reagents, and can withstand alkylating and acylating conditions . They can be cleaved under mild acidic conditions, which is useful for the deprotection of amines in synthetic chemistry . The stability and reactivity of these compounds make them valuable in various chemical transformations and applications in organic synthesis.

科学研究应用

不对称合成胺

- 与 4-((叔丁基二甲基甲硅烷基)氧基)丁-1-胺密切相关的 N-叔丁基磺酰亚胺用于不对称合成胺。这涉及叔丁基磺酰胺与醛和酮的缩合,其中叔丁基磺酰基活化亚胺以进行亲核加成,并作为手性指导基团 (Ellman,Owens 和 Tang,2002 年)。

分子固体中的结构研究

- 一项针对涉及类似于 4-((叔丁基二甲基甲硅烷基)氧基)丁-1-胺的化合物的复杂胺化立体三元组的研究表明,分子固体中存在二阶相变,这对于理解分子堆积和稳定性在不同温度下的含义有影响 (Vinokur 等人,2017 年)。

化学转化和应用

- 类似化合物与二甲基锌的金属化导致各种化学转化,突出了在合成复杂化学结构中的潜在用途 (Westerhausen 等人,2001 年)。

- 涉及类似于 4-((叔丁基二甲基甲硅烷基)氧基)丁-1-胺的化合物的 photoredox 催化反应用于合成氨基色酮,展示了该化合物在促进新化学途径中的作用 (Wang 等人,2022 年)。

安全和危害

属性

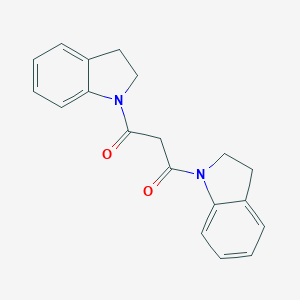

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHRNKRBIRBDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

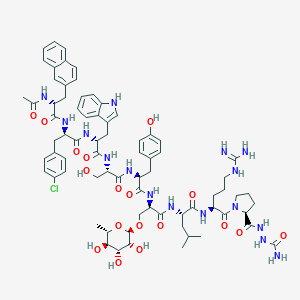

![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)